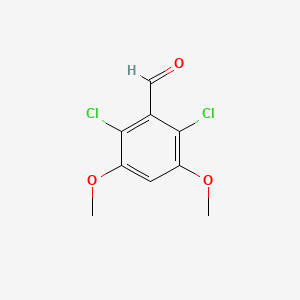

2,6-Dichloro-3,5-dimethoxybenzaldehyde

Description

Contextualization within Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a vast array of more complex molecules. The aldehyde functional group is highly reactive, participating in numerous chemical transformations such as nucleophilic addition, condensation reactions, and oxidations.

The nature and position of substituents on the benzene (B151609) ring profoundly influence the reactivity of the aldehyde group and the molecule as a whole. researchgate.net

Electron-withdrawing groups , such as the chlorine atoms in 2,6-Dichloro-3,5-dimethoxybenzaldehyde, typically increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles. researchgate.net The presence of two chlorine atoms, particularly in the ortho-positions relative to the aldehyde, would be expected to have a significant electronic and steric impact.

Electron-donating groups , like the methoxy (B1213986) groups, have an opposing effect. Through resonance, they can donate electron density to the aromatic ring, which can reduce the reactivity of the carbonyl group towards nucleophiles. quora.comdoubtnut.com The interplay of these competing electronic effects from the chloro and methoxy substituents makes 2,6-Dichloro-3,5-dimethoxybenzaldehyde a molecule with finely tuned reactivity.

The physical properties of substituted benzaldehydes, such as melting point, boiling point, and solubility, are also heavily dependent on their substitution pattern. mdpi.com Below is a comparative table of related, more extensively studied dimethoxybenzaldehydes to provide context.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,6-Dimethoxybenzaldehyde | 3392-97-0 | C₉H₁₀O₃ | 166.17 | 95 - 98 |

| 3,5-Dimethoxybenzaldehyde | 7311-34-4 | C₉H₁₀O₃ | 166.17 | 43 - 45 |

| 2,5-Dimethoxybenzaldehyde | 93-02-7 | C₉H₁₀O₃ | 166.17 | 49 - 52 |

Strategic Importance in Advanced Organic Synthesis and Materials Science Research

The true value of a molecule like 2,6-Dichloro-3,5-dimethoxybenzaldehyde lies in its potential as a specialized building block for creating high-value, complex products.

In advanced organic synthesis , this compound could serve as a precursor for pharmaceuticals or agrochemicals. Polyhalogenated aromatic compounds are integral to many bioactive molecules. wikipedia.orgscience.gov The specific substitution pattern could be crucial for locking in a particular conformation or providing sites for further chemical modification, enabling the synthesis of novel molecular frameworks. The aldehyde group can be readily converted into a variety of other functional groups or used to connect different molecular fragments.

In materials science , benzaldehyde (B42025) derivatives are increasingly used to create functional polymers. acs.orgnih.gov The aldehyde group can be used in polymerization reactions to form polyacetals or to functionalize existing polymers. scielo.brresearchgate.net The presence of chlorine and methoxy groups on the aromatic ring could impart specific properties to the resulting material, such as:

Increased thermal stability and flame resistance , a known feature of halogenated compounds. wikipedia.org

Modified optical and electronic properties , making them candidates for organic semiconductors or components in organic light-emitting diodes (OLEDs). researchgate.net

Enhanced antimicrobial properties , as aromatic aldehydes and phenols are known to exhibit bioactivity. nih.gov

The synthesis of functional polymers from 2,6-Dichloro-3,5-dimethoxybenzaldehyde could lead to the development of new plastics, coatings, or hydrogels with tailored properties for specialized applications in electronics, medicine, or engineering. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBQFLMOULMNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 3,5 Dimethoxybenzaldehyde and Analogues

De Novo Synthesis Approaches from Precursor Aromatic Systems

De novo synthesis involves the construction of the target molecule from simpler, commercially available aromatic precursors. This typically involves a multi-step sequence of reactions to introduce the chloro, methoxy (B1213986), and formyl groups in the desired 2,6-, 3,5-, and 1-positions, respectively. The order of these reaction steps is crucial for achieving the correct substitution pattern due to the directing effects of the functional groups.

Halogenation Protocols for Dichlorination

The introduction of two chlorine atoms at the 2 and 6 positions of a benzene (B151609) ring is a key step in the synthesis of 2,6-dichloro-3,5-dimethoxybenzaldehyde. The choice of halogenation agent and reaction conditions is critical to control the regioselectivity and prevent the formation of unwanted isomers. masterorganicchemistry.comyoutube.com Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly employed to activate the halogenating agent, typically chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). masterorganicchemistry.comuobabylon.edu.iq

The directing effects of the substituents already present on the aromatic ring play a significant role in determining the position of chlorination. stackexchange.comlibretexts.orglibretexts.org For instance, in a 3,5-disubstituted benzene ring, the positions ortho to both substituents (the 2, 4, and 6 positions) are activated. If the substituents are electron-donating, such as methoxy groups, the ring is highly activated towards electrophilic aromatic substitution. stackexchange.com

A plausible synthetic strategy would involve the dichlorination of a 3,5-dimethoxy-substituted aromatic precursor. The two methoxy groups would direct the incoming electrophile (the chlorine atom) to the 2, 4, and 6 positions. Careful control of stoichiometry and reaction conditions would be necessary to favor dichlorination at the 2 and 6 positions.

Table 1: Representative Halogenation Protocols for Aromatic Compounds

| Starting Material | Halogenating Agent | Catalyst/Conditions | Product(s) | Yield (%) |

| 1,3-Dimethoxybenzene | N-Chlorosuccinimide | 1,2-Dimethoxyethane | 2-Chloro-1,3-dimethoxybenzene | Not specified |

| Anisole | Sodium Chlorite, (salen)manganese(III) complex, alumina | Dichloromethane, 25°C | p-Chloroanisole, o-Chloroanisole | 97 (total) |

| 3,5-Di(tert-butyl)toluene | Chlorine | Aluminum chloride, Phenyl sulfide | 2,6-Dichloro-3,5-di(tert-butyl)toluene | High |

Formylation Strategies for Benzaldehyde (B42025) Moiety Introduction

The introduction of a formyl group (-CHO) onto an aromatic ring can be achieved through various formylation reactions. organic-chemistry.orgchemistrysteps.comnrochemistry.com The choice of method often depends on the reactivity of the aromatic substrate. For electron-rich aromatic rings, such as those containing one or more methoxy groups, the Vilsmeier-Haack and Rieche formylation reactions are particularly effective. organic-chemistry.orgwikipedia.orgsynarchive.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich arenes. organic-chemistry.orgchemistrysteps.comnrochemistry.comcambridge.org The Vilsmeier reagent is a relatively mild electrophile, making it suitable for substrates that might be sensitive to harsher conditions. chemistrysteps.com

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgsynarchive.comcommonorganicchemistry.comcommonorganicchemistry.com This method is also well-suited for electron-rich aromatic compounds. wikipedia.org

In the context of synthesizing 2,6-dichloro-3,5-dimethoxybenzaldehyde, formylation would likely be performed on a 1,3-dichloro-2,5-dimethoxybenzene precursor. The electron-donating methoxy groups would activate the ring towards electrophilic attack by the formylating agent.

Table 2: Common Formylation Strategies for Aromatic Compounds

| Reaction Name | Formylating Agent | Catalyst/Reagents | Substrate Type |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | Phosphoryl chloride (POCl₃) | Electron-rich arenes |

| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl₄), Tin tetrachloride (SnCl₄) | Electron-rich arenes |

| Gattermann-Koch | Carbon monoxide, HCl | Aluminum chloride, Copper(I) chloride | Benzene, alkylbenzenes |

| Gattermann | Hydrogen cyanide, HCl | Lewis acid | Phenols, phenol ethers |

Alkylation and Alkoxylation Procedures for Dimethoxy Substitution

The introduction of the two methoxy groups at the 3 and 5 positions is a crucial step. This is typically achieved through a nucleophilic substitution reaction, where a dihydroxy precursor is treated with a methylating agent. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a base to form alkoxides, followed by reaction with a methyl halide, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

A plausible route would start with a 2,6-dichloro-3,5-dihydroxybenzaldehyde intermediate. This intermediate would then be subjected to methylation to yield the final product. The choice of base (e.g., sodium hydroxide, potassium carbonate) and solvent is important for optimizing the reaction yield and minimizing side reactions.

Transformation of Related Compounds to 2,6-Dichloro-3,5-dimethoxybenzaldehyde

An alternative synthetic approach involves the chemical modification of a precursor that already possesses the core 2,6-dichloro-3,5-dimethoxybenzene skeleton. A notable example is the oxidation of 2,6-dichloro-3,5-dimethoxytoluene. The methyl group can be oxidized to an aldehyde functionality using a variety of oxidizing agents.

One potential method involves the use of a metal ion catalyst, such as a complex of cobalt, molybdenum, and bromine, with an oxidant like hydrogen peroxide in a suitable solvent like acetic acid. google.com This approach offers a direct conversion of the toluene derivative to the desired benzaldehyde. Another strategy is the free-radical chlorination of the methyl group to form a dichloromethyl intermediate, which can then be hydrolyzed to the aldehyde. google.com

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of 2,6-dichloro-3,5-dimethoxybenzaldehyde involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

For the halogenation step, key parameters to optimize include the choice of chlorinating agent and catalyst, the stoichiometry of the reactants, the reaction temperature, and the solvent. The use of a milder chlorinating agent or a more selective catalyst can help to control the regioselectivity of the dichlorination.

In formylation reactions, the nature of the Lewis acid catalyst in the Rieche formylation or the reaction conditions for the Vilsmeier-Haack reaction can significantly impact the outcome. For instance, the concentration of the reactants, the reaction temperature, and the work-up procedure can all be fine-tuned to improve the efficiency of the formylation.

For the alkoxylation step, the choice of base, methylating agent, and solvent system is crucial. Phase-transfer catalysts can sometimes be employed to enhance the rate and efficiency of the methylation of dihydroxy compounds.

Considerations for Sustainable and Green Chemistry in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods in organic chemistry. researchgate.netbenthamdirect.com For the synthesis of 2,6-dichloro-3,5-dimethoxybenzaldehyde, several green chemistry principles can be considered.

Use of Greener Reagents and Catalysts : Replacing hazardous reagents and catalysts with more benign alternatives is a key aspect of green chemistry. For example, exploring enzymatic or biocatalytic methods for specific transformations could reduce the reliance on toxic metal catalysts. rsc.org

Solvent Selection : The use of environmentally friendly solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of a synthesis. iaamonline.org Mechanochemistry, which involves conducting reactions by grinding solids together, is a promising solvent-free technique. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the formation of byproducts and waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure, or using alternative energy sources such as microwave or ultrasound irradiation, can reduce the energy consumption of the synthesis.

By incorporating these principles, the synthesis of 2,6-dichloro-3,5-dimethoxybenzaldehyde can be made more sustainable and environmentally responsible.

Chemical Transformations and Reactivity Profile of 2,6 Dichloro 3,5 Dimethoxybenzaldehyde

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of 2,6-dichloro-3,5-dimethoxybenzaldehyde is a key center for the construction of larger molecular frameworks through the formation of new carbon-carbon bonds.

Aldol Condensation Reactions

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In the case of 2,6-dichloro-3,5-dimethoxybenzaldehyde, which lacks α-hydrogens, it can act as an electrophilic partner in crossed or mixed Aldol condensations. It reacts with enolizable aldehydes or ketones in the presence of a base to form β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated products.

For instance, the reaction of a related compound, 2,5-dimethoxybenzaldehyde, with acetone in the presence of sodium hydroxide yields 1,5-bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. fiveable.merug.nl This reaction proceeds through the initial formation of an enolate from acetone, which then attacks the carbonyl carbon of two molecules of the benzaldehyde (B42025) derivative. The resulting β-hydroxy ketone readily undergoes dehydration to form the conjugated dienone. A similar reactivity pattern is expected for 2,6-dichloro-3,5-dimethoxybenzaldehyde.

| Reactant 1 | Reactant 2 | Base | Product |

| 2,6-Dichloro-3,5-dimethoxybenzaldehyde | Ketone (e.g., Acetone) | NaOH or KOH | α,β-unsaturated ketone |

| 2,6-Dichloro-3,5-dimethoxybenzaldehyde | Aldehyde with α-hydrogens | NaOH or KOH | α,β-unsaturated aldehyde |

Table 1: Representative Aldol Condensation Reactions

Knoevenagel Condensation and Related Enamine Chemistry

The Knoevenagel condensation provides another versatile method for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base, such as an amine. tandfonline.com 2,6-dichloro-3,5-dimethoxybenzaldehyde can readily participate in such reactions.

Active methylene compounds like malonic acid, ethyl cyanoacetate, and malononitrile are suitable partners for this condensation. msu.edulibretexts.org The reaction is typically catalyzed by bases like piperidine or can be promoted by Lewis acids. thieme-connect.dersc.org The initial product is a stable intermediate that can often be isolated, or it can undergo subsequent transformations in a one-pot sequence. thieme-connect.de The steric hindrance from the ortho-chloro substituents on the benzaldehyde may influence the reaction rate but is generally overcome by the high reactivity of the aldehyde group.

| Active Methylene Compound | Catalyst | Product Type |

| Malonic Acid | Piperidine/Pyridine | α,β-unsaturated carboxylic acid (after decarboxylation) |

| Ethyl Cyanoacetate | Piperidine | Ethyl α-cyano-β-arylacrylate |

| Malononitrile | Piperidine | α-cyano-β-arylacrylonitrile |

Table 2: Knoevenagel Condensation with 2,6-Dichloro-3,5-dimethoxybenzaldehyde

Nucleophilic Additions to the Aldehyde Carbonyl Group

The electrophilic carbonyl carbon of 2,6-dichloro-3,5-dimethoxybenzaldehyde is susceptible to attack by a wide range of nucleophiles. quizlet.comunacademy.comlibretexts.orgchemistrysteps.com The presence of two electron-withdrawing chlorine atoms on the ring is expected to enhance the electrophilicity of the carbonyl carbon, although this effect might be partially counteracted by the electron-donating methoxy (B1213986) groups. Steric hindrance from the ortho-chlorine atoms can also play a role in modulating the reactivity towards bulky nucleophiles. quizlet.comlibretexts.org

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgX) are powerful nucleophiles that readily add to the carbonyl group of 2,6-dichloro-3,5-dimethoxybenzaldehyde to form secondary alcohols after acidic workup. For example, the reaction with methylmagnesium bromide would yield 1-(2,6-dichloro-3,5-dimethoxyphenyl)ethanol.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com 2,6-dichloro-3,5-dimethoxybenzaldehyde can react with a phosphonium ylide (Wittig reagent) to produce a substituted alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Oxidation and Reduction Reactions of the Benzaldehyde Moiety

The aldehyde group in 2,6-dichloro-3,5-dimethoxybenzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed for the conversion of the aldehyde to the corresponding carboxylic acid, 2,6-dichloro-3,5-dimethoxybenzoic acid. Common reagents for this transformation include potassium permanganate (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O). Green chemistry approaches using hydrogen peroxide with a selenium catalyst have also been developed for the oxidation of aldehydes. organic-chemistry.org

Reduction: The reduction of the aldehyde group to a primary alcohol, yielding 2,6-dichloro-3,5-dimethoxybenzyl alcohol, can be achieved using various reducing agents. thieme-connect.de Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is an effective method. scirp.orgresearchgate.net Chemical hydrides like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are also commonly used for this purpose. ijcea.org The choice of reducing agent can be critical to avoid the reduction of other functional groups, although the chloro and methoxy groups on the aromatic ring are generally stable under these conditions.

| Reaction Type | Reagent | Product |

| Oxidation | KMnO4 or H2O2/Se catalyst | 2,6-Dichloro-3,5-dimethoxybenzoic acid |

| Reduction | NaBH4 or H2/Pd | 2,6-Dichloro-3,5-dimethoxybenzyl alcohol |

Table 3: Oxidation and Reduction of 2,6-Dichloro-3,5-dimethoxybenzaldehyde

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of 2,6-dichloro-3,5-dimethoxybenzaldehyde is highly substituted, which significantly influences its susceptibility to further aromatic substitution reactions.

Electrophilic Aromatic Substitution: The existing substituents have competing directing effects. The two methoxy groups are strongly activating and ortho-, para-directing. fiveable.me The two chlorine atoms are deactivating but also ortho-, para-directing. fiveable.me The aldehyde group is a meta-directing deactivator. fiveable.me Given the positions of the current substituents, the only available position for substitution is at C4. The combined electronic effects of the two ortho-methoxy groups and the two meta-chlorine atoms would likely activate this position towards electrophilic attack. However, the steric hindrance from the adjacent chlorine and methoxy groups could make substitution challenging. Reactions like nitration or halogenation would likely require carefully chosen conditions to achieve substitution at the C4 position. byjus.comgoogle.com

Nucleophilic Aromatic Substitution: Aryl halides can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. byjus.comresearchgate.net While the chlorine atoms in 2,6-dichloro-3,5-dimethoxybenzaldehyde are on an electron-rich ring due to the methoxy groups, the presence of the electron-withdrawing aldehyde group could potentially facilitate nucleophilic substitution under forcing conditions. However, such reactions are generally less common than electrophilic substitutions on this type of ring system.

Mechanistic Investigations of Key Reaction Pathways

While specific mechanistic studies on 2,6-dichloro-3,5-dimethoxybenzaldehyde are not widely available, the mechanisms of its key reactions can be inferred from studies on analogous compounds.

Knoevenagel Condensation: The mechanism of the base-catalyzed Knoevenagel condensation involves the initial deprotonation of the active methylene compound to form a carbanion. This is followed by the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate then undergoes dehydration to yield the final condensed product. tandfonline.comresearchgate.netrsc.org Theoretical studies on the reaction of benzaldehyde with acetylacetone have shown that the rate-determining step is the departure of the hydroxide ion from the anionic intermediate. rsc.org

Nucleophilic Addition: The mechanism of nucleophilic addition to the aldehyde carbonyl group proceeds via a two-step process. unacademy.comlibretexts.org The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org This is followed by protonation of the alkoxide to give the final alcohol product. libretexts.org For sterically hindered aldehydes, the approach of the nucleophile to the carbonyl carbon can be the rate-limiting step.

Elucidation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations involving 2,6-dichloro-3,5-dimethoxybenzaldehyde. While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in publicly available literature, mechanistic studies of related substituted benzaldehydes allow for the confident postulation of several key transient species. The reactivity of the aldehyde functional group, influenced by the electronic effects of the aromatic ring substituents, governs the nature of these intermediates.

In nucleophilic addition reactions, a common transformation for aldehydes, the initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral alkoxide intermediate . The stability and subsequent fate of this intermediate are significantly influenced by the steric hindrance and electronic effects of the ortho-chloro substituents and the meta-dimethoxy groups. For instance, in reactions with organometallic reagents, a stable aluminum hemiaminal can act as a tetrahedral intermediate, effectively protecting the latent aldehyde for subsequent cross-coupling reactions acs.orgacs.orgrug.nl.

Another important class of reactions for benzaldehydes is their condensation with enolates or other carbon nucleophiles. In the context of an aldol condensation, the reaction of 2,6-dichloro-3,5-dimethoxybenzaldehyde with an enolizable ketone or aldehyde would proceed through a β-hydroxy aldehyde (aldol) intermediate . This intermediate can then undergo dehydration to form an α,β-unsaturated carbonyl compound orientjchem.orgbloomtechz.com. The formation of a hemiaminal intermediate is also the initial step in the synthesis of Schiff bases, which occurs through the condensation of the aldehyde with a primary amine bloomtechz.com.

In photochemical transformations, the benzaldehyde moiety can be excited to a triplet state, which can then act as a photosensitizer or participate directly in reactions beilstein-journals.org. For instance, in certain photochemical reactions, the excited state of benzaldehyde can initiate radical chain reactions beilstein-journals.org. While specific studies on 2,6-dichloro-3,5-dimethoxybenzaldehyde are not detailed, the general principles of benzaldehyde photochemistry suggest the involvement of such excited-state intermediates.

The table below summarizes the key reaction intermediates anticipated in the transformations of 2,6-dichloro-3,5-dimethoxybenzaldehyde, based on established mechanisms for substituted benzaldehydes.

| Reaction Type | Key Intermediate | Description |

| Nucleophilic Addition | Tetrahedral Alkoxide | Formed by the attack of a nucleophile on the carbonyl carbon. |

| Cross-Coupling | Aluminum Hemiaminal | A stable tetrahedral intermediate that protects the aldehyde functionality. acs.orgacs.orgrug.nl |

| Aldol Condensation | β-Hydroxy Aldehyde (Aldol) | Formed from the reaction with an enolate, can subsequently dehydrate. orientjchem.orgbloomtechz.com |

| Schiff Base Formation | Hemiaminal | Formed from the initial reaction with a primary amine before dehydration. bloomtechz.com |

| Photochemical Reactions | Excited Triplet State | A photo-excited state that can initiate further reactions. beilstein-journals.org |

Further elucidation of the specific intermediates for 2,6-dichloro-3,5-dimethoxybenzaldehyde would necessitate dedicated mechanistic studies employing techniques such as low-temperature spectroscopy (NMR, IR) and computational modeling to trap and characterize these transient species.

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for the chemical transformations of 2,6-dichloro-3,5-dimethoxybenzaldehyde are not extensively reported in the current body of scientific literature. However, the influence of its substituent pattern on reaction rates and equilibria can be inferred from the well-established principles of physical organic chemistry and studies on analogous substituted benzaldehydes.

The reactivity of the aldehyde group is modulated by both the electronic and steric effects of the substituents on the benzene ring. The two chlorine atoms at the ortho-positions (2 and 6) exert a significant steric hindrance around the carbonyl group. This steric crowding is expected to decrease the rate of reactions that involve nucleophilic attack at the carbonyl carbon, as the approach of the nucleophile is sterically impeded.

The table below provides a qualitative prediction of the kinetic and thermodynamic effects of the substituents in 2,6-dichloro-3,5-dimethoxybenzaldehyde on a generic nucleophilic addition reaction.

| Effect | Substituent(s) | Influence on Reaction Rate (Kinetics) | Influence on Equilibrium (Thermodynamics) |

| Steric Hindrance | 2,6-Dichloro | Decreases rate of nucleophilic attack. | May destabilize the product if it is also sterically crowded. |

| Inductive Effect | 2,6-Dichloro | Increases electrophilicity of the carbonyl carbon, potentially increasing the rate. | Stabilizes the product by withdrawing electron density. |

| Resonance Effect | 3,5-Dimethoxy | Decreases electrophilicity of the carbonyl carbon, decreasing the rate. | Destabilizes the starting material, potentially shifting the equilibrium towards the product. |

For photochemical reactions, the substituents can influence the photophysical properties of the molecule, such as the energy of the excited states and the efficiency of intersystem crossing to the reactive triplet state. However, without specific experimental data, these effects remain speculative.

To obtain quantitative kinetic and thermodynamic parameters for the transformations of 2,6-dichloro-3,5-dimethoxybenzaldehyde, detailed experimental studies would be required. These would involve monitoring the reaction progress under controlled conditions using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography to determine rate constants, activation energies, and equilibrium constants. Such studies would provide valuable insights into the precise influence of the unique substitution pattern of this molecule on its chemical reactivity.

Synthesis of Derivatives and Analogues of 2,6 Dichloro 3,5 Dimethoxybenzaldehyde

Construction of Novel Heterocyclic Systems Incorporating the Dichlorodimethoxybenzoyl Scaffold

The integration of the 2,6-dichloro-3,5-dimethoxyphenyl moiety into heterocyclic ring systems is a strategy employed to generate novel molecular architectures. The inherent properties of this scaffold can influence the biological activity and physical properties of the resulting heterocyclic compounds.

The synthesis of indazole derivatives incorporating the 2,6-dichloro-3,5-dimethoxyphenyl group has been explored, particularly in the context of developing kinase inhibitors. One notable approach involves the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles. These compounds have been evaluated as inhibitors of the tyrosine kinase fibroblast growth factor receptor (FGFR). For instance, compound 101 (Table 1) was identified as a potent FGFR1 inhibitor. quimicaorganica.org Further structure-activity relationship (SAR) studies led to the design and synthesis of a new series of derivatives, including compound 102 , which exhibited even more potent FGFR1 inhibitory activity in enzymatic assays. quimicaorganica.org

Another synthetic route has produced styryl-indazole derivatives. The synthesis of (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole involves a multi-step process starting from the chlorination of a styryl precursor, followed by a Suzuki coupling reaction with 6-bromo-3-iodo-1H-indazole. This method provides a pathway to functionalized indazoles with an extended conjugation system. firsthope.co.in

Table 1: Examples of Synthesized Indazole Derivatives

| Compound ID | Structure | Research Finding |

|---|---|---|

| 101 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative | Potent FGFR1 inhibitor with an IC50 of 69.1 ± 19.8 nM. quimicaorganica.org |

| 102 | 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | Exhibited the most potent FGFR1 inhibitory activity in the series, with an IC50 of 30.2 ± 1.9 nM. quimicaorganica.org |

| (2-5) | (E)-6-Bromo-3-(2,6-dichloro-3,5-dimethoxystyryl)-1H-indazole | Synthesized with a 46.2% yield. firsthope.co.in |

The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic system often referred to as 7-deazapurine. bohrium.comnih.gov The synthesis of derivatives from this class often involves multi-step reactions. While direct synthesis from 2,6-dichloro-3,5-dimethoxybenzaldehyde is not prominently documented, general synthetic routes for pyrrolopyrimidines frequently utilize aromatic aldehydes as key precursors.

One common strategy involves the condensation of a 4-hydrazino-pyrrolopyrimidine intermediate with various substituted benzaldehydes. This reaction leads to the formation of N-(arylidineamino)pyrrolopyrimidine-4-amines, which are Schiff base derivatives. nih.govresearchgate.net Theoretically, 2,6-dichloro-3,5-dimethoxybenzaldehyde could be employed in this condensation step to introduce the dichlorodimethoxyphenyl moiety onto the pyrrolopyrimidine core. The reaction typically proceeds by heating the hydrazine derivative and the aldehyde in a suitable solvent. nih.gov

The synthesis of isoquinolines from benzaldehyde (B42025) derivatives is well-established through several named reactions, providing pathways to incorporate the 2,6-dichloro-3,5-dimethoxyphenyl scaffold into this heterocyclic system.

The Pomeranz–Fritsch reaction is a primary method for preparing isoquinolines. This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgwikipedia.org The use of 2,6-dichloro-3,5-dimethoxybenzaldehyde in this initial condensation step would yield the necessary precursor for cyclization into a correspondingly substituted isoquinoline. Modifications to this reaction, such as the Bobbitt modification, allow for the synthesis of 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.orgthermofisher.com

Another fundamental route is the Pictet–Spengler reaction , where a β-arylethylamine undergoes condensation with an aldehyde, followed by ring closure. wikipedia.orgjk-sci.com While this reaction is highly effective for electron-rich aromatic rings like indoles, it can also be applied to other phenyl groups, albeit sometimes requiring stronger acid catalysis and higher temperatures. wikipedia.org A derivative of 2,6-dichloro-3,5-dimethoxybenzaldehyde could potentially be used to form a tetrahydroisoquinoline product through this pathway.

The benzimidazole ring is a privileged scaffold in medicinal chemistry. nih.gov The most direct and common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde. semanticscholar.orgsemanticscholar.orgscispace.com This reaction typically involves heating the two components, often in the presence of an acid catalyst or an oxidizing agent to facilitate the cyclization and subsequent aromatization.

This established methodology provides a straightforward route for the synthesis of 2-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-benzimidazole. The reaction would involve the condensation of o-phenylenediamine with 2,6-dichloro-3,5-dimethoxybenzaldehyde. Various catalysts and reaction conditions have been developed to improve the yields and selectivity of this transformation, making it a versatile method for creating a wide array of benzimidazole derivatives. semanticscholar.orgsemanticscholar.org For example, the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde is a similar transformation used to produce the core of 2,5(6)-substituted benzimidazoles. mdpi.com

Synthesis of Linear and Branched Aromatic Conjugates

The aldehyde functionality of 2,6-dichloro-3,5-dimethoxybenzaldehyde is also readily utilized in condensation reactions to form linear and branched aromatic systems, such as chalcones, which are precursors to flavonoids.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a characteristic α,β-unsaturated carbonyl system. nih.gov Their synthesis is most commonly achieved through the Claisen-Schmidt condensation , which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. redalyc.orgresearchgate.netscispace.comresearchgate.net

In this context, 2,6-dichloro-3,5-dimethoxybenzaldehyde can be reacted with various substituted or unsubstituted acetophenones to yield a series of chalcone derivatives bearing the dichlorodimethoxyphenyl ring. The reaction is typically carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. redalyc.org These resulting chalcones can then serve as precursors for the synthesis of flavonoid analogues through subsequent cyclization reactions.

Biphenyl Derivatives

The synthesis of biphenyl derivatives from 2,6-dichloro-3,5-dimethoxybenzaldehyde is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a particularly powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. harvard.edutcichemicals.com The presence of two chlorine atoms on the benzaldehyde core provides two reactive sites for such transformations, allowing for the synthesis of mono- or di-substituted biphenyl compounds.

The general mechanism of the Suzuki reaction involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetallation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst. harvard.edu The reactivity of aryl halides in this reaction typically follows the order I > Br > OTf >> Cl. tcichemicals.com While aryl chlorides are the least reactive, the development of advanced catalyst systems with specialized phosphine ligands has made their use increasingly common and efficient. rsc.org

By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono-arylation or exhaustive di-arylation. For instance, reacting 3,5-dichloro-1,2,4-thiadiazole, a different dichlorinated heterocycle, with arylboronic acids at room temperature resulted in mono-substituted products, while reactions at higher temperatures led to di-substituted products. nih.gov A similar principle of sequential coupling can be applied to 2,6-dichloro-3,5-dimethoxybenzaldehyde to generate unsymmetrical biphenyl derivatives. This involves a first Suzuki coupling at one of the chloro positions, followed by isolation and a second coupling with a different boronic acid.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituted aryl groups, as a large number of arylboronic acids are commercially available or readily synthesized. arabjchem.org This enables the systematic modification of the steric and electronic properties of the resulting biphenyl derivatives.

Below is a table illustrating potential biphenyl derivatives synthesized from 2,6-dichloro-3,5-dimethoxybenzaldehyde using various arylboronic acids in a Suzuki-Miyaura coupling reaction.

| Arylboronic Acid | Potential Biphenyl Product (assuming di-substitution) |

| Phenylboronic acid | 2,6-Diphenyl-3,5-dimethoxybenzaldehyde |

| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-3,5-dimethoxybenzaldehyde |

| 4-Fluorophenylboronic acid | 2,6-Bis(4-fluorophenyl)-3,5-dimethoxybenzaldehyde |

| 3-Nitrophenylboronic acid | 2,6-Bis(3-nitrophenyl)-3,5-dimethoxybenzaldehyde |

| Naphthalene-2-boronic acid | 2,6-Di(naphthalen-2-yl)-3,5-dimethoxybenzaldehyde |

Functional Group Interconversions and Modifications on the Core Structure

The core structure of 2,6-dichloro-3,5-dimethoxybenzaldehyde possesses three distinct types of functional groups—aldehyde, chloro, and methoxy (B1213986)—each amenable to a variety of chemical transformations. This allows for extensive modification of the scaffold to produce a range of analogues with diverse properties.

Modifications of the Aldehyde Group: The aldehyde function is a versatile handle for numerous interconversions.

Oxidation: It can be readily oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a benzyl alcohol derivative) using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Reductive Amination: This two-step or one-pot reaction involves the initial formation of an imine by condensation with a primary or secondary amine, followed by reduction to the corresponding amine. This is a powerful method for introducing diverse amine-containing side chains.

Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene, allowing for carbon chain extension.

Other Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones. researchgate.net

Modifications of the Methoxy Groups: The two methoxy groups can be cleaved to reveal the corresponding phenol functionalities. This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce additional diversity.

Modifications of the Chloro Groups: As discussed previously, the primary utility of the chloro groups lies in their participation in cross-coupling reactions. researchgate.net Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed reactions such as the Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (with amines) can be employed to form carbon-carbon or carbon-nitrogen bonds at these positions.

The following table summarizes key functional group interconversions possible on the 2,6-dichloro-3,5-dimethoxybenzaldehyde core.

| Functional Group | Reagent(s) | Resulting Functional Group |

| Aldehyde (-CHO) | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | KMnO₄ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | R-NH₂, NaBH₃CN | Secondary Amine (-CH₂-NHR) |

| Methoxy (-OCH₃) | BBr₃ | Hydroxyl (-OH) |

| Chloro (-Cl) | Ar-B(OH)₂, Pd catalyst, base | Aryl (-Ar) |

Design Principles for Diverse Chemical Library Generation

2,6-Dichloro-3,5-dimethoxybenzaldehyde is an excellent starting scaffold for the generation of diverse chemical libraries due to its multiple and differentially reactive functional groups. A key strategy in library design is the use of orthogonal reactions, where specific reaction conditions target one functional group while leaving others intact. This allows for a stepwise and controlled diversification of the core molecule.

A robust design principle for generating a library from this scaffold would involve a multi-directional approach:

Core Diversification via Cross-Coupling: The first diversification step would leverage the two chloro groups. A library of arylboronic acids can be reacted with the scaffold under Suzuki-Miyaura conditions. nih.gov This can be done in a parallel synthesis format to create an array of biphenyl (or heteroaryl-phenyl) cores. By using substoichiometric amounts of the boronic acid or milder conditions, a mix of mono- and di-arylated products could be generated, further increasing the library's complexity.

Appendage Diversification via Aldehyde Chemistry: Each of the newly created aryl cores, which still possess the aldehyde functionality, can then be subjected to a second round of diversification. Reductive amination is an ideal reaction for this stage, as a vast number of primary and secondary amines are commercially available. Reacting each aryl core with a library of amines would append a diverse set of side chains, introducing varied polarity, basicity, and steric bulk.

Scaffold Modification via Demethylation/Functionalization: A further level of diversity can be introduced by modifying the methoxy groups. For any subset of the library, the methoxy groups can be cleaved to phenols. These phenols can then be alkylated with a library of alkyl halides to generate a diverse set of ethers, altering the hydrogen-bonding capacity and lipophilicity of the molecules.

This strategic, multi-step approach allows for the exponential growth of the number of unique compounds from a single, readily available starting material. For example, reacting the initial scaffold with 50 different boronic acids, followed by reacting each of those products with 100 different amines, would theoretically generate a library of 5,000 distinct molecules. This highlights the power of using a well-functionalized core structure for the efficient generation of chemical diversity.

The table below outlines a hypothetical workflow for library generation.

| Step | Reaction Type | Building Block Library | Intermediate/Product Scaffold |

| 1 | Suzuki-Miyaura Coupling | Array of Arylboronic Acids (Ar¹-B(OH)₂) | 2-Chloro-6-Ar¹-3,5-dimethoxybenzaldehyde |

| 2 | Suzuki-Miyaura Coupling | Array of Arylboronic Acids (Ar²-B(OH)₂) | 2-Ar²-6-Ar¹-3,5-dimethoxybenzaldehyde |

| 3 | Reductive Amination | Array of Amines (R¹R²NH) | (2-Ar²-6-Ar¹-3,5-dimethoxyphenyl)methanamine derivatives |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 3,5 Dimethoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2,6-dichloro-3,5-dimethoxybenzaldehyde, ¹H and ¹³C NMR would provide definitive information about its unique substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,6-dichloro-3,5-dimethoxybenzaldehyde is expected to be relatively simple and highly informative. The key resonances would include:

A singlet for the aldehydic proton (-CHO), anticipated to appear in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

A singlet corresponding to the aromatic proton at the C4 position. Its chemical shift would be influenced by the surrounding methoxy (B1213986) and chloro substituents.

A singlet integrating to six protons for the two equivalent methoxy groups (-OCH₃), expected in the range of δ 3.8 to 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. The expected chemical shifts are:

The aldehydic carbon, which is highly deshielded and would appear significantly downfield, typically between δ 185 and 195 ppm.

The aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the aldehyde group (C1) and the carbons attached to the chlorine atoms (C2, C6) would have distinct shifts from those attached to the methoxy groups (C3, C5) and the proton (C4).

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 2,6-dichloro-3,5-dimethoxybenzaldehyde based on established substituent effects in benzene (B151609) derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 | 185 - 195 |

| Aromatic C4-H | 7.0 - 7.5 | 115 - 125 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Aromatic C1 | - | 130 - 140 |

| Aromatic C2, C6 | - | 135 - 145 |

| Aromatic C3, C5 | - | 150 - 160 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For 2,6-dichloro-3,5-dimethoxybenzaldehyde, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically in the range of 1680-1710 cm⁻¹, is characteristic of the aldehydic carbonyl group. This band would also be present in the Raman spectrum.

Aromatic C=C Stretches: The benzene ring would exhibit several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretches: The aryl ether linkages of the methoxy groups would produce strong bands in the FT-IR spectrum, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

C-Cl Stretches: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Aldehydic C-H Stretch: This often appears as a pair of weak to medium bands in the FT-IR spectrum, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies for 2,6-dichloro-3,5-dimethoxybenzaldehyde.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehydic C-H Stretch | 2820-2880, 2720-2780 | Medium | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Carbonyl (C=O) Stretch | 1680-1710 | Strong | Medium |

| Aromatic C=C Stretches | 1450-1600 | Medium-Strong | Strong |

| Asymmetric C-O-C Stretch | 1200-1250 | Strong | Weak |

| Symmetric C-O-C Stretch | 1000-1050 | Strong | Weak |

| C-Cl Stretch | 600-800 | Strong | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed.

For 2,6-dichloro-3,5-dimethoxybenzaldehyde (C₉H₈Cl₂O₃), the calculated exact mass is 233.9850 Da. An HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this calculated value, thereby confirming the molecular formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion, arising from the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would lead to a characteristic cluster of peaks for the molecular ion:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom).

An [M+4]⁺ peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks would be approximately in a 9:6:1 ratio, providing a distinctive signature for a dichlorinated compound.

| Ion | Isotopic Composition | Expected Relative Intensity |

| [M]⁺ | C₉H₈(³⁵Cl)₂O₃ | ~100% |

| [M+2]⁺ | C₉H₈(³⁵Cl)(³⁷Cl)O₃ | ~65% |

| [M+4]⁺ | C₉H₈(³⁷Cl)₂O₃ | ~10% |

X-ray Crystallography for Definitive Solid-State Structure Determination

While the spectroscopic methods described above provide a detailed picture of the molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure for 2,6-dichloro-3,5-dimethoxybenzaldehyde is not publicly available, an analysis of a closely related compound, 3,5-dichloro-2-hydroxybenzaldehyde , can illustrate the type of data obtained. researchgate.net For this analogue, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The analysis provides precise bond lengths and angles, confirming the planar structure of the benzene ring and the positions of the substituents. researchgate.net

A similar crystallographic study on 2,6-dichloro-3,5-dimethoxybenzaldehyde would be expected to yield the following key structural parameters:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths: For example, the C=O bond of the aldehyde, the C-Cl bonds, the C-O bonds of the methoxy groups, and the various bonds within the aromatic ring.

Bond Angles: The angles between atoms, defining the geometry around each atom.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including potential hydrogen bonds or other non-covalent interactions.

The table below presents example crystallographic data from the related compound 3,5-dichloro-2-hydroxybenzaldehyde to demonstrate the nature of the information that would be obtained for the title compound. researchgate.net

| Parameter | Value for 3,5-dichloro-2-hydroxybenzaldehyde researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3359 (16) |

| b (Å) | 13.884 (3) |

| c (Å) | 7.2341 (14) |

| β (°) | 114.519 (2) |

| Volume (ų) | 761.7 (3) |

Such data provides the ultimate confirmation of the molecular structure and offers insights into the solid-state properties of the compound.

Computational and Theoretical Studies on 2,6-Dichloro-3,5-dimethoxybenzaldehyde: A Search for Existing Research

The search included queries for geometry optimization, conformational analysis, electronic structure analysis (such as HOMO-LUMO gaps and orbital energies), charge distribution and molecular electrostatic potential mapping, as well as vibrational frequencies and spectroscopic predictions for 2,6-Dichloro-3,5-dimethoxybenzaldehyde. However, the search results did not yield any specific studies that would provide the data necessary to populate the requested article structure.

While computational studies exist for structurally related compounds, such as other chlorinated and methoxylated benzene derivatives, this information is not directly transferable to 2,6-Dichloro-3,5-dimethoxybenzaldehyde. The precise arrangement of the dichloro and dimethoxy substituents on the benzaldehyde (B42025) ring will uniquely influence its geometric, electronic, and spectroscopic properties. Therefore, in the absence of specific research on the target molecule, it is not possible to provide a scientifically accurate and detailed article as per the requested outline.

Further experimental or computational research would be required to determine the specific properties and behaviors of 2,6-Dichloro-3,5-dimethoxybenzaldehyde at a molecular level.

Computational and Theoretical Studies on 2,6 Dichloro 3,5 Dimethoxybenzaldehyde

Computational Exploration of Reaction Mechanisms and Transition States

There is a notable absence of published computational studies detailing the reaction mechanisms and associated transition states for 2,6-dichloro-3,5-dimethoxybenzaldehyde. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, determining activation energies, and characterizing the geometry of transition states. Such studies provide fundamental insights into the reactivity and potential synthetic routes involving a compound.

While theoretical studies have been performed on the reactivity of other polychlorinated aromatic compounds or substituted benzaldehydes, the specific computational exploration of reaction mechanisms involving 2,6-dichloro-3,5-dimethoxybenzaldehyde has not been reported in the accessible scientific literature. Consequently, there is no available data on the calculated energy profiles, optimized geometries of intermediates and transition states, or the mechanistic pathways for reactions involving this compound.

Applications in Medicinal Chemistry and Biological Research in Vitro Investigations

Utility as a Precursor in the Synthesis of Pharmacologically Active Agents

2,6-Dichloro-3,5-dimethoxybenzaldehyde has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This aldehyde is a crucial building block for constructing the 2,6-dichloro-3,5-dimethoxyphenyl moiety, which has been identified as a critical component for achieving high potency in these inhibitors. For instance, it is a starting material in the multi-step synthesis of complex urea derivatives that have demonstrated significant pharmacological activity.

One notable example is its use in the synthesis of NVP-BGJ398, a potent FGFR inhibitor. The synthesis involves a sequence of reactions where the 2,6-dichloro-3,5-dimethoxybenzaldehyde core is incorporated to rationally design the substitution pattern of the aryl ring in the final compound. This strategic inclusion of the dichlorodimethoxyphenyl group is instrumental in the optimization of the N-aryl-N'-pyrimidin-4-yl urea series to yield highly effective FGFR inhibitors.

Evaluation of Derivatives as Enzyme Inhibitors (e.g., Fibroblast Growth Factor Receptor Inhibitors)

Derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde have been extensively evaluated as inhibitors of fibroblast growth factor receptors (FGFRs), which are key players in cell proliferation, differentiation, and migration, and are often dysregulated in various cancers. The 2,6-dichloro-3,5-dimethoxyphenyl group has been shown to be a key pharmacophore that can be incorporated into different scaffolds to produce potent and selective FGFR inhibitors.

A novel series of N-aryl-N'-pyrimidin-4-yl ureas incorporating the 2,6-dichloro-3,5-dimethoxyphenyl moiety were optimized to yield potent inhibitors of FGFR1, FGFR2, and FGFR3. One of the most promising compounds from this series, 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), demonstrated significant inhibitory activity against these receptors. researchgate.net

In another study, 2,6-dichloro-3,5-dimethoxybenzaldehyde was used in the synthesis of a series of dimethoxybenzene FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold. The dichloro substitution on the dimethoxybenzene was found to significantly increase the inhibitory activity against FGFR1. nih.gov

| Compound | Target Enzyme | In Vitro Activity (IC50) |

|---|---|---|

| NVP-BGJ398 | FGFR1, FGFR2, FGFR3 | Potent inhibition observed |

| 5H-pyrrolo[2,3-b]pyrazine derivative with 2,6-dichloro-3,5-dimethoxybenzene | FGFR1 | 14 nmol/L |

In Vitro Assessment of Antimicrobial Activity of Derivatives

The antimicrobial potential of derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde has been explored. In a study investigating a series of substituted 1,2,3-thia- and 1,2,3-selenadiazole derivatives, a carbaldehyde derivative, which can be synthesized from the parent aldehyde, was evaluated for its antimicrobial activity against a panel of pathogenic microbes.

The study showed that the carbaldehyde derivative (compound 4b) exhibited inhibitory activity against the yeast-like fungi Candida albicans, the Gram-negative bacteria Escherichia coli and Salmonella typhi, and the Gram-positive bacteria Enterococcus faecalis. researchgate.net However, it was found to be inactive against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

| Microorganism | Inhibition Zone (mm) at 10 µg/mL |

|---|---|

| Candida albicans | 25 |

| Escherichia coli | 21 |

| Enterococcus faecalis | 16 |

| Salmonella typhi | 12 |

In Vitro Assessment of Anticancer Activity of Derivatives

Derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde have shown promise as anticancer agents in in vitro studies. The development of FGFR inhibitors is a key strategy in cancer therapy, as FGFR signaling pathways are often aberrantly activated in various malignancies.

The potent FGFR inhibitor NVP-BGJ398, synthesized from a 2,6-dichloro-3,5-dimethoxyphenyl precursor, exhibited significant antitumor activity in RT112 bladder cancer xenograft models that overexpress wild-type FGFR3. researchgate.net This demonstrates the potential of these derivatives as new anticancer agents.

Furthermore, in the study of 1,2,3-thia- and 1,2,3-selenadiazole derivatives, the carbaldehyde derivative (compound 4b) was active against all tested tumor cell lines, which included SW480 (colon cancer), HCT116 (colon cancer), C32 (melanoma), MV3 (melanoma), HMT3522 (breast cancer), and MCF-7 (breast cancer). researchgate.net The half-maximal inhibitory concentration (IC50) values for this compound ranged from 52.17 to 114.79 μg/mL across the different cell lines. researchgate.net

| Cancer Cell Line | Compound | Observed Activity |

|---|---|---|

| RT112 (Bladder Cancer) | NVP-BGJ398 | Significant antitumor activity in xenograft models |

| SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Carbaldehyde derivative (4b) | Active against all tested cell lines (IC50: 52.17-114.79 µg/mL) |

In Vitro Evaluation of Antioxidant and Antimutagenic Potential of Related Structures

As of now, specific studies focusing on the in vitro antioxidant and antimutagenic potential of derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde are not available in the reviewed scientific literature. Research on the antioxidant properties of other substituted benzaldehydes exists, but this data cannot be directly extrapolated to the derivatives of the compound due to the strict structural specificity of such activities.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies have been crucial in the development of potent derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde, particularly in the context of FGFR inhibitors. These studies have highlighted the importance of the 2,6-dichloro-3,5-dimethoxyphenyl moiety for achieving high affinity and selectivity for the FGFR kinase domain.

In the optimization of N-aryl-N'-pyrimidin-4-yl ureas as FGFR inhibitors, the rational design of the substitution pattern on the aryl ring was a key focus. The presence of the 2,6-dichloro-3,5-dimethoxy substitution was found to be optimal for potent inhibition of FGFR1, 2, and 3. researchgate.net

Similarly, in the development of 5H-pyrrolo[2,3-b]pyrazine scaffold-based FGFR inhibitors, the introduction of dichloro substitutions on the dimethoxybenzene ring led to a significant increase in inhibitory activity. nih.gov Conversely, the introduction of bulky substituents was found to decrease binding affinity, likely due to steric hindrance within the binding pocket. nih.gov These findings underscore the critical role of the specific substitution pattern on the phenyl ring for effective biological target engagement.

Applications in Materials Science and Organic Electronics Research

Integration as a Precursor for Organic Semiconductor Materials

There is no available research demonstrating the use of 2,6-Dichloro-3,5-dimethoxybenzaldehyde as a precursor for organic semiconductor materials. The synthesis of organic semiconductors often involves the polymerization or condensation of aromatic and heterocyclic aldehydes, but studies specifically employing this dichlorinated and dimethoxylated benzaldehyde (B42025) derivative for this purpose have not been published.

Role in the Synthesis of Advanced Organic Dyes and Pigments

Similarly, the role of 2,6-Dichloro-3,5-dimethoxybenzaldehyde in the synthesis of advanced organic dyes and pigments is not documented in accessible research. The structural features of this compound, including its reactive aldehyde group and substituted aromatic ring, suggest potential for its use as a chromophore precursor. However, no specific examples of dyes or pigments derived from this starting material are reported in the scientific literature.

Contribution to Photoactive Materials and Functional Polymers

The contribution of 2,6-Dichloro-3,5-dimethoxybenzaldehyde to the development of photoactive materials and functional polymers also remains unelucidated in published research. While the synthesis of functional polymers often utilizes aldehyde-containing monomers, there are no studies that report the incorporation of 2,6-Dichloro-3,5-dimethoxybenzaldehyde into such materials to impart specific photoactive or electronic properties.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Strategies

The development of efficient and stereoselective synthetic routes to chiral derivatives of 2,6-dichloro-3,5-dimethoxybenzaldehyde is a crucial area for future investigation. Asymmetric synthesis is paramount for producing enantiomerically pure compounds, which is often a prerequisite for applications in pharmacology and materials science.

Future research could focus on:

Catalytic Asymmetric Aldol and Related Reactions: Exploring the use of chiral catalysts (organocatalysts, transition metal complexes) to facilitate asymmetric aldol additions, Henry reactions, or cyanation reactions, thereby introducing a stereocenter adjacent to the aldehyde group.

Enantioselective Reduction: Investigating the asymmetric reduction of the aldehyde moiety to a primary alcohol using chiral reducing agents or biocatalysts. This would provide access to chiral building blocks for more complex molecular architectures.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct stereoselective transformations on the aromatic ring or at the aldehyde functionality. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

A hypothetical asymmetric synthesis could involve the use of a proline-derived organocatalyst in an asymmetric alpha-functionalization of a suitable precursor, leading to a chiral intermediate that can be converted to the target aldehyde.

Exploration of Novel Reactivity and Unconventional Transformations

The electronic and steric properties of 2,6-dichloro-3,5-dimethoxybenzaldehyde, conferred by the two chlorine atoms and two methoxy (B1213986) groups, suggest a rich and underexplored reactivity profile. Future studies should aim to uncover novel transformations that leverage this unique substitution pattern.

Potential areas of exploration include:

Cross-Coupling Reactions: Investigating the participation of the chloro substituents in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a diverse library of derivatives.

Directed Ortho-Metalation (DoM): While the methoxy groups could potentially direct ortho-lithiation, the presence of the adjacent chlorine atoms might influence the regioselectivity of this reaction. A systematic study of DoM reactions could unlock pathways to specifically functionalized derivatives.

Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to engage the aldehyde or the chloro-substituents in novel bond-forming reactions, such as radical additions or cross-couplings, under mild conditions.

Expansion of Applications in Emerging Biomedical and Technological Fields

While no specific biomedical or technological applications for 2,6-dichloro-3,5-dimethoxybenzaldehyde have been reported, its structural motifs are present in molecules with known biological activity and material properties. This suggests that its derivatives could have significant potential in these areas.

Future research should focus on synthesizing and screening libraries of compounds derived from 2,6-dichloro-3,5-dimethoxybenzaldehyde for:

Antimicrobial and Antifungal Activity: The halogenated and methoxylated phenyl ring is a common feature in many antimicrobial agents. Derivatives could be tested against a panel of pathogenic bacteria and fungi.

Anticancer Properties: Substituted benzaldehydes have been investigated as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation.

Agrochemicals: The dichlorophenyl group is a key component of many herbicides and pesticides. Novel derivatives could be developed as next-generation agrochemicals.

Organic Electronics: The aromatic core could be functionalized to create novel organic semiconductors or dyes for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Advanced Integrated Computational-Experimental Approaches for Discovery and Optimization

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of new synthetic methods and applications for 2,6-dichloro-3,5-dimethoxybenzaldehyde.

Future research can benefit from:

Density Functional Theory (DFT) Calculations: Using DFT to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new catalysts and transformations. For instance, calculating the bond dissociation energies of the C-Cl bonds could inform the feasibility of certain cross-coupling reactions.

Molecular Docking and Virtual Screening: Employing computational docking studies to predict the binding affinity of derivatives to specific biological targets, thereby prioritizing compounds for synthesis and experimental testing in drug discovery programs.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of derivatives with their observed biological activity or material properties. This can guide the rational design of more potent or efficient compounds.

By combining theoretical predictions with targeted experimental validation, researchers can more efficiently navigate the chemical space around 2,6-dichloro-3,5-dimethoxybenzaldehyde and unlock its full potential.

Q & A

Q. Q: What are standard synthetic protocols for 2,6-Dichloro-3,5-dimethoxybenzaldehyde, and how can reaction efficiency be optimized?

A:

- Synthesis : A common method involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with halogenated intermediates in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol vs. DMF) to balance reactivity and solubility. Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups .

Q. Q: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A:

- Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde protons at δ 9.8–10.2 ppm) in deuterated DMSO or CDCl₃ .

- FT-IR : Confirm aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C-Cl vibrations (~550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements of chlorine and methoxy groups. Use SHELX software for structure refinement .

Advanced Pharmacological Applications

Q. Q: How can researchers evaluate the bioactivity of 2,6-Dichloro-3,5-dimethoxybenzaldehyde in kinase inhibition studies?

A:

- Assay Design :

- Perform in vitro kinase assays (e.g., FGFR4 inhibition) using recombinant proteins. Measure IC₅₀ via fluorescence polarization or radiometric assays .

- Incorporate covalent binding studies (e.g., acrylamide moieties for irreversible inhibition) and validate selectivity against related kinases (e.g., FGFR1–3) .

- Data Interpretation : Use kinetic modeling (e.g., Kitz-Wilson analysis) to distinguish reversible vs. irreversible inhibition mechanisms .

Handling Analytical Contradictions

Q. Q: How to resolve discrepancies between computational predictions and experimental data (e.g., logP, reactivity)?

A:

- Case Study : If calculated logP (via ChemDraw) conflicts with experimental HPLC-derived values:

- Validate HPLC conditions (C18 column, MeOH/H₂O gradient) against known standards .

- Recompute logP using QSPR models (e.g., Molinspiration) incorporating electron-withdrawing effects of Cl and OCH₃ groups .

- Mitigation : Cross-validate with alternative techniques (e.g., shake-flask method for logP) .

Advanced Synthetic Challenges

Q. Q: What strategies improve yield in multistep syntheses involving 2,6-Dichloro-3,5-dimethoxybenzaldehyde?

A:

- Stepwise Optimization :

- Workflow : Integrate microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) .

Structural-Activity Relationship (SAR) Studies

Q. Q: How do substituent positions (Cl, OCH₃) influence the compound’s pharmacological profile?

A:

- Electron Effects :

- 3,5-Dimethoxy groups : Enhance electron density, improving binding to hydrophobic kinase pockets (e.g., FGFR4’s ATP-binding site) .

- 2,6-Dichloro substitution : Increases steric bulk, reducing off-target interactions but potentially lowering solubility .

- Validation : Synthesize analogs (e.g., 2-Cl vs. 4-Cl) and compare IC₅₀ values in dose-response assays .

Troubleshooting Purity Issues

Q. Q: How to address persistent impurities (>2%) after recrystallization?

A:

- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc gradient) for polar byproducts. Confirm purity via GC-MS or UPLC-MS .

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O for high-polarity impurities) and cooling rates (−20°C for slower crystal growth) .

Cross-Disciplinary Applications

Q. Q: Can this compound be applied in materials science or coordination chemistry?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.